Product packaging for Ferensimycin A(Cat. No.:CAS No. 83852-59-9)

Ferensimycin A

Cat. No.: B1207482
CAS No.: 83852-59-9
M. Wt: 628.8 g/mol
InChI Key: KBMHUXNBEGGVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferensimycin A is a polyether ionophore antibiotic isolated from the fermentation broth of Streptomyces sp., a strain similar to Streptomyces myxogenes . It is a closely related congener of the compound lysocellin and was originally isolated and characterized as its sodium salt, with a molecular formula of C34H59O10Na and a molecular weight of 628.84 g/mol for the acid form . As a typical polyether ionophore, this compound is a lipid-soluble molecule that functions by transporting metal cations across biological membranes . This activity disrupts ionic gradients, leading to an increase in osmotic pressure within the cell, which can cause swelling and cell death . This mechanism underpins its documented bioactivity against Gram-positive bacteria . Furthermore, studies have shown that this compound is effective in the treatment of coccidiosis in poultry . This product is offered for research applications only and is not intended for human or veterinary drug use. The comprehensive set of physicochemical and biological data available for this compound makes it a compound of significant interest for microbiological and biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H60O10 B1207482 Ferensimycin A CAS No. 83852-59-9

Properties

CAS No.

83852-59-9

Molecular Formula

C34H60O10

Molecular Weight

628.8 g/mol

IUPAC Name

2-[6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxyethyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid

InChI

InChI=1S/C34H60O10/c1-12-25(29-18(4)15-31(11,42-29)34(41)20(6)16-32(13-2,44-34)24(10)35)27(37)21(7)26(36)22(8)28-17(3)14-19(5)33(40,43-28)23(9)30(38)39/h17-26,28-29,35-36,40-41H,12-16H2,1-11H3,(H,38,39)

InChI Key

KBMHUXNBEGGVEI-UHFFFAOYSA-N

SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(C)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)O)O)C)C)O

Synonyms

ferensimycin A
X 14889B
X-14889B

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Ferensimycin a

General Principles of Polyketide Biosynthesis in Streptomyces spp.

Streptomyces species are renowned for their prolific production of secondary metabolites, with polyketides representing a significant and diverse group nih.govnih.govresearchgate.netresearchgate.net. Polyketides are synthesized through a process analogous to fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA (or their derivatives), catalyzed by a family of large, multi-domain enzymes known as polyketide synthases (PKSs) nih.govresearchgate.netresearchgate.net.

There are three main types of PKSs: Type I, Type II, and Type III nih.govresearchgate.netresearchgate.net. Type I PKSs are modular, with each module typically containing a set of catalytic domains responsible for specific steps in chain elongation (e.g., acyltransferase, ketosynthase, acyl carrier protein, ketoreductase, dehydratase, enoylreductase). Type II PKSs, often involved in the biosynthesis of aromatic polyketides, are typically composed of separate, dissociable protein subunits that assemble into a functional complex. Type III PKSs are simpler, often acting as chalcone (B49325) synthases. Streptomyces are known to utilize all three types, producing a vast array of polyketide structures, including macrolides, polyethers, and aromatic compounds nih.govresearchgate.netresearchgate.net. The specific type of PKS and the arrangement of its domains dictate the final structure and stereochemistry of the polyketide product.

Proposed Biosynthetic Route to the Ferensimycin A Polyether Skeleton

While the precise biosynthetic pathway for this compound has not been exhaustively detailed in the literature, its classification as a polyether antibiotic strongly suggests a pathway involving the assembly of a linear polyketide precursor by a Type I PKS, followed by extensive oxidative cyclization steps to form the characteristic ether rings asm.orgresearchgate.nettandfonline.com.

The general model for polyether biosynthesis involves:

Polyketide Chain Assembly: A Type I PKS, likely comprising multiple modules, iteratively condenses extender units (derived from malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) with a starter unit (e.g., acetyl-CoA or propionyl-CoA) to build a linear poly-β-ketoacyl intermediate nih.govresearchgate.netresearchgate.net.

Epoxidation: Following or during chain assembly, specific alkene functionalities within the polyketide precursor are oxidized by epoxidase enzymes, introducing epoxide rings asm.orgresearchgate.nettandfonline.com.

Epoxide Opening and Cyclization: These epoxide intermediates are then subjected to a cascade of epoxide-opening reactions, catalyzed by epoxide hydrolases or other cyclizing enzymes. This process, often involving intramolecular nucleophilic attack, leads to the formation of tetrahydrofuran (B95107) (THF), tetrahydropyran (B127337) (THP), and other cyclic ether rings that define the polyether structure asm.orgtandfonline.comnih.govacs.orgresearchgate.netnih.govnih.gov. These cyclization cascades are crucial for establishing the complex, often ladder-like, architecture of polyether natural products nih.govacs.orgresearchgate.net.

Given that this compound is closely related to lysocellin (B1230745) mdpi.comnih.gov, it is probable that its biosynthesis follows similar principles, involving a PKS-generated precursor that undergoes enzymatic epoxidation and subsequent stereoselective epoxide-opening cascade reactions to construct its polyether framework.

Key Enzymes and Biosynthetic Gene Clusters Involved in this compound Production (Hypothetical or Predicted)

The genes responsible for the biosynthesis of polyketides and polyethers are typically organized into biosynthetic gene clusters (BGCs) within the producing organism's genome asm.orgresearchgate.nettandfonline.comfrontiersin.orgnih.gov. For this compound, produced by Streptomyces sp. No. 5057 nih.gov, a specific BGC has not been explicitly identified in the provided literature. However, based on the known BGCs for other polyether antibiotics like monensin, nanchangmycin, lasalocid, and nigericin (B1684572) from Streptomyces species, it is highly probable that the this compound BGC would contain genes encoding:

Type I Polyketide Synthase (PKS): A large, modular PKS responsible for assembling the carbon backbone of the polyether nih.govresearchgate.netresearchgate.net. This would likely involve multiple modules, each with specific domains for chain extension and modification.

Epoxidases: Enzymes that catalyze the stereoselective epoxidation of double bonds in the polyketide precursor, creating reactive intermediates for cyclization asm.orgresearchgate.nettandfonline.com.

Epoxide Hydrolases: Enzymes that catalyze the ring-opening of epoxides, often in a cascade fashion, to form the cyclic ether linkages asm.orgresearchgate.nettandfonline.comnih.govresearchgate.netnih.govnih.gov. These enzymes play a critical role in determining the regioselectivity and stereochemistry of the cyclization process.

Tailoring Enzymes: Other enzymes such as methyltransferases, hydroxylases, or glycosyltransferases might also be present to perform post-PKS modifications, although this compound's known structure does not immediately suggest extensive glycosylation ontosight.ainih.gov.

The identification and characterization of such a gene cluster would be essential for a complete understanding of this compound biosynthesis and for potential engineering efforts.

Investigation of Precursor Incorporation and Stereochemical Control in this compound Biosynthesis

Studies on precursor incorporation are vital for confirming proposed biosynthetic pathways. Typically, feeding experiments with isotopically labeled precursors such as [1-13C]acetate, [1-13C]propionate, or [18O]acetate are conducted. The subsequent analysis of the labeled natural product using techniques like NMR spectroscopy can reveal which atoms in the final molecule originated from the administered precursors rsc.org. For this compound, such studies would help confirm the starter and extender units used by the PKS.

Stereochemical control is paramount in the biosynthesis of polyethers like this compound, as subtle differences in stereochemistry can lead to vastly different biological activities rijournals.comnih.govnih.govrsc.org. The stereochemistry of the polyether backbone is largely dictated by:

Stereospecificity of PKS domains: Ketoreductases and dehydratases within PKS modules control the stereochemistry of hydroxyl and double bond functionalities, respectively.

Stereochemistry of Epoxidation: Epoxidases introduce chiral centers at the epoxide carbons.

Stereoselective Epoxide Opening: Epoxide hydrolases and other cyclizing enzymes catalyze the ring-opening reactions with high regioselectivity and stereoselectivity, often proceeding with inversion of configuration at the attacked carbon atom nih.govacs.orgresearchgate.netnih.gov.

While specific studies on this compound's precursor incorporation and detailed stereochemical control mechanisms are not detailed in the provided search results, these principles are fundamental to understanding how its complex three-dimensional structure is precisely constructed by enzymatic action.

Implications of Epoxide Chemistry in Polyether Biosynthetic Transformations

Epoxides are key reactive intermediates in the biosynthesis of polyether natural products, serving as the direct precursors for the formation of cyclic ether rings asm.orgresearchgate.nettandfonline.comnih.govacs.orgresearchgate.netnih.gov. The process typically involves the enzymatic introduction of an epoxide onto a double bond within a polyketide precursor by an epoxidase asm.orgresearchgate.nettandfonline.com. Subsequently, epoxide hydrolases catalyze the nucleophilic attack on the epoxide ring, leading to ring opening and the formation of a new carbon-oxygen bond, thereby creating an ether linkage asm.orgresearchgate.nettandfonline.comnih.govresearchgate.netnih.govnih.gov.

This epoxide-opening process can occur in a sequential or cascade fashion, where the product of one epoxide opening can initiate the opening of another, leading to the rapid assembly of complex polycyclic ether structures nih.govacs.orgresearchgate.net. The regioselectivity and stereoselectivity of these epoxide-opening reactions are critical for achieving the correct final structure. For instance, the "trans-syn" fused ring systems characteristic of many polyether natural products are often explained by specific modes of epoxide opening acs.orgresearchgate.net. The ability of enzymes to control these reactions with high fidelity is a hallmark of natural product biosynthesis. The study of these epoxide-based transformations provides insights into the elegant chemical strategies employed by nature to construct complex molecular architectures nih.govacs.orgresearchgate.net.

Elucidation of Ferensimycin a Structure and Total Synthetic Endeavors

Design and Synthesis of Chemically Modified Ferensimycin A Analogues

The development of chemically modified analogues of natural products like this compound is a critical strategy in medicinal chemistry to enhance their therapeutic potential and to elucidate structure-activity relationships (SAR) nih.govrsc.orgminia.edu.eg. This compound, a polyether antibiotic isolated from Streptomyces species, exhibits activity against Gram-positive bacteria nih.govnih.gov. Given its complex polyketide structure, which shares similarities with other polyether antibiotics such as lysocellin (B1230745) nih.gov, synthetic modification offers a pathway to optimize its pharmacological profile.

Rationale for Analogue Design

The primary motivations for designing and synthesizing this compound analogues include:

Enhanced Potency and Spectrum: Modifications aim to increase the efficacy against target microorganisms or to broaden the spectrum of activity to include resistant strains or different classes of pathogens. Research has indicated that this compound and its derivatives possess antimicrobial and antifungal properties ontosight.ai.

Improved Pharmacokinetic Properties: Alterations to the molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to better bioavailability and longer duration of action.

Elucidation of Structure-Activity Relationships (SAR): By systematically modifying specific regions of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify which structural features are crucial for activity and which can be altered without compromising efficacy. This understanding guides further optimization efforts.

Reduced Toxicity: Analogues may be designed to retain or enhance the desired biological activity while mitigating any associated toxic effects observed in the parent compound nih.gov.

Basis for Design and Synthetic Strategies

The design of this compound analogues is typically informed by SAR studies and an understanding of the molecule's three-dimensional structure and its interaction with biological targets. While specific SAR studies for this compound analogues were not detailed in the provided search results, general principles for complex natural product modification apply. Given that this compound is a polyether antibiotic, modifications might target:

Functional Groups: Esterification, etherification, or amidation of hydroxyl or carboxyl groups could be explored.

Stereochemistry: Altering the configuration at specific chiral centers could significantly impact biological activity.

Ring Systems: Modifications to the tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, or the furan (B31954) moieties, could be investigated.

Side Chains: Alterations to any appended side chains could influence binding affinity or cellular uptake.

The synthetic endeavors to create this compound analogues would likely build upon the established total synthesis methodologies of Ferensimycin B acs.orgmdpi.comresearchgate.netcaltech.edumcmaster.ca, which provides a blueprint for constructing the core polyether framework. These total syntheses often involve complex stereoselective reactions, such as asymmetric epoxidation, dihydroxylation, and cyclization reactions, which can be adapted to introduce specific modifications or to synthesize truncated or simplified analogues. For instance, strategies employed in the synthesis of related polyketides or polyethers could be adapted to introduce novel functional groups or structural variations into the this compound scaffold.

Data Presentation in Analogue Studies

Studies involving the design and synthesis of this compound analogues would typically present their findings in a structured format, often including a data table that systematically lists the synthesized compounds, their structural modifications relative to the parent this compound, and their corresponding biological activities.

A representative data table for this compound analogue studies might include the following columns:

Analogue IDStructural Modification (vs. This compound)Chemical FormulaMolecular Weight (Da)Biological Activity (e.g., MIC against S. aureus) (µg/mL)Relative Potency (vs. This compound)
This compound (Parent)N/AC₃₄H₅₉O₁₀Na658.81[Value]1.0
FA-An-001Hydroxyl group at C-X esterified with acetate[Formula][MW][Value][Ratio]
FA-An-002Epimerization at C-Y[Formula][MW][Value][Ratio]
FA-An-003Addition of a methyl group at C-Z[Formula][MW][Value][Ratio]
..................

The synthesis of such analogues requires sophisticated organic chemistry techniques to precisely control stereochemistry and regioselectivity, enabling the exploration of the complex chemical space surrounding this compound.

Compound Names Mentioned:

this compound

Ferensimycin B

Lysocellin

Mechanistic Insights into the Biological Activity of Ferensimycin a

Cation Ionophoric Properties and Transmembrane Transport Mechanisms

Ferensimycin A functions as a potent ionophore, a class of molecules characterized by their ability to bind and transport specific ions across cellular membranes. This capability is central to its biological effects.

Selective Cation Binding and Transport Across Biological Membranes

As a polyether ionophore, this compound possesses the inherent ability to bind metal ions and facilitate their passage across biological membranes mdpi.comnih.govnih.govwikipedia.org. This transport is often selective for certain cations. Polyether ionophores, in general, are characterized by a molecular structure featuring an oxygen-rich internal cavity capable of binding metal cations, shielded by a lipophilic exterior that interacts favorably with the hydrophobic lipid environment of cell membranes nih.govwikipedia.org. This structural arrangement allows for the formation of lipophilic cation-ionophore complexes that can traverse the lipid bilayer nih.gov. This compound's activity against Gram-positive bacteria is consistent with the disruption of membrane potential, a common consequence of ionophore activity mdpi.comnih.govnih.govnih.gov. While specific cation selectivity data for this compound is not extensively detailed in the provided literature, polyether ionophores are known to transport monovalent cations such as sodium (Na+) and potassium (K+), as well as divalent cations like calcium (Ca2+) nih.govnih.govgoogleapis.com.

Physicochemical Basis of Ionophore Function and Membrane Interaction

The ionophoric activity of this compound is fundamentally based on its complex molecular architecture, which enables it to interact with and transport ions across lipid bilayers nih.govgoogleapis.com. The molecule is designed with a hydrophilic core, enabling it to chelate metal cations, and a lipophilic outer shell that promotes its solubility and movement within the hydrophobic lipid membrane environment nih.govwikipedia.org. This mechanism typically operates through an electroneutral process, often involving the exchange of cations for protons, thereby translocating ions across the membrane nih.gov. The capacity of this compound to form stable cation-ionophore complexes is critical for its function as a membrane transport agent nih.govgoogleapis.com.

Molecular Targets and Cellular Pathways of Action

The biological activities of this compound are mediated through its interaction with specific cellular components and pathways.

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis (50S Subunit)

While this compound is recognized as an antibiotic, the specific mechanisms involving direct binding to the bacterial 50S ribosomal subunit and subsequent inhibition of protein synthesis are not explicitly detailed in the provided literature. However, it is a known mechanism for other classes of antibiotics, such as macrolides (e.g., erythromycin), chloramphenicol, and clindamycin, which target the 50S ribosomal subunit to disrupt bacterial protein synthesis by interfering with elongation or ribosomal assembly researchgate.netyoutube.comsigmaaldrich.comwikipedia.orgwikipedia.orgnih.gov.

Modulation of Lipid Metabolism and DNA Synthesis Pathways (General Polyether Context)

In the broader context of polyether compounds, some have been identified as potential regulators of lipid metabolism or inhibitors of DNA synthesis mdpi.commdpi.com. While specific research detailing this compound's direct modulation of these pathways was not identified in the provided search results, this represents a potential area of investigation for the polyether class of natural products.

Data Tables

Table 1: Acute Toxicity of this compound and Ferensimycin B in Mice

CompoundLD50 (mg/kg)SpeciesRoute of AdministrationReference(s)
This compound30–50MiceNot specified nih.govcore.ac.uk
Ferensimycin B50MiceNot specified nih.govcore.ac.uk

Note: The specific route of administration was not detailed in the source material.

Table 2: General Biological Activities of this compound

Biological ActivityDescriptionReference(s)
AntibacterialActive against Gram-positive bacteria mdpi.comnih.govnih.gov
AnticoccidialEffective in the treatment of coccidiosis of fowl mdpi.comnih.gov
IonophoricFacilitates cation transport across membranes mdpi.comnih.govnih.gov

Compound List

this compound

Ferensimycin B

Lysocellin (B1230745)

Semduramicin

Nonthmicin

Ecteinamycin

Lasalocid

Monensin

Salinomycin (B1681400)

Narasin

Maduramycin

Laidlomycin propionate (B1217596)

Ionomycin

Calcimycin

Cezomycin

X-14885A

CP-96797

Mutalomycin

Lenoremycin

Carriomycin

Noboritomycin

6-chloronoboritomycin

CP-82009

Abierixin

Gambieric acids A-D

Ciguatoxins (CTXs)

Terrosamycins

Octacyclomycin

Erythromycin

Chloramphenicol

Clindamycin

Pleuromutilins

Aminoglycosides

Tetracyclines

Doxycycline

Streptogramins

Lincomycin

Sparsomycin

Virginiamycin M1

Puromycin

Biological Spectrum and Preclinical Research Applications of Ferensimycin a

Antimicrobial Activity Profile

Ferensimycin A, a polyether antibiotic, demonstrates a distinct and specific range of antimicrobial activity. nih.gov This profile is largely characterized by its potent effects on certain types of bacteria while showing limited to no activity against others.

This compound has been shown to exhibit notable activity against Gram-positive bacteria. nih.gov This efficacy is consistent with the broader class of polyether ionophore antibiotics, which are recognized for their potent activity against various Gram-positive organisms. core.ac.uk As a class, these compounds are considered molecules of outstanding potency against numerous pathogenic bacteria, including both drug-sensitive and drug-resistant strains. nih.gov

The antibacterial potential of related polyether ionophores has been quantified in preclinical research. For instance, in a study evaluating agents against Clostridium perfringens, a significant Gram-positive pathogen in poultry, several ionophores demonstrated potent inhibitory effects. The minimal inhibitory concentrations (MICs) required to inhibit the in vitro growth of 51 strains were determined, highlighting their efficacy.

In Vitro Activity of Various Polyether Ionophores Against Clostridium perfringens

Compound MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Lasalocid 1 - 4 2 4
Maduramicin 0.5 - 2 1 2
Narasin 0.25 - 2 1 1
Salinomycin (B1681400) 1 - 4 2 2

Data sourced from a study on C. perfringens strains isolated from broilers. nih.gov

Historically and in most research contexts, polyether ionophores like this compound are generally considered to be inactive against Gram-negative pathogens. asm.org This lack of activity is a defining characteristic of their specificity profile and a known limitation of this class of compounds. asm.org The structural and physiological differences in the cell walls of Gram-negative bacteria are believed to be the primary reason for this resistance.

While primarily known for their antibacterial and anticoccidial properties, there is evidence to suggest that the biological activities of polyether ionophores can be broader. mdpi.com Some studies indicate that polyether toxins can exhibit strong antibacterial, antimicrobial, and antifungal activities, among others. mdpi.com The broader bioactivity of polyether antibiotics can include antifungal and antiviral effects. nih.gov However, it is also noted that, in general, fungi tend to be more resistant to carboxyl ionophores compared to bacteria. nih.gov

Antiprotozoal and Antiparasitic Efficacy

Beyond its antibacterial properties, this compound and its related compounds have been extensively studied for their effectiveness against various protozoan and parasitic organisms. This has been a primary area of their application in veterinary medicine. core.ac.uknih.gov

This compound has been found to be effective in the treatment of coccidiosis in fowl. nih.gov This application is a hallmark of polyether ionophores, which are traditionally used in veterinary medicine as anti-coccidial feed additives. core.ac.uknih.gov Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, is a major health and economic issue in the poultry industry. nih.gov

Preclinical studies using avian models have validated the efficacy of this class of compounds. In an experimental model where coccidia were used as a predisposing factor for necrotic enteritis in broilers, several ionophore anticoccidials were tested for their prophylactic effects. The supplementation of feed with these compounds led to a significant reduction in the incidence of necrotic enteritis lesions compared to non-medicated control groups. nih.gov

Protective Effect of Polyether Ionophores in a Subclinical Necrotic Enteritis Avian Model

Treatment Group Lesion Score (Mean) Efficacy
Non-medicated (Infected Control) 1.45 -
Lasalocid 0.45 Significant Reduction
Salinomycin 0.50 Significant Reduction
Narasin 0.55 Significant Reduction
Maduramicin 0.65 Significant Reduction
Narasin + Nicarbazin 1.05 No Significant Reduction

Lesion scores indicate the severity of necrotic enteritis, with lower scores demonstrating a protective effect. nih.gov

The antiparasitic activity of the polyether ionophore class extends beyond coccidiosis. core.ac.uknih.gov These compounds are of considerable interest as they have been found to be highly effective against a variety of parasites, both in vitro and in vivo. nih.gov Accumulating evidence suggests that selected polyether ionophores are potential agents for developing effective drugs for several parasitic diseases. core.ac.uk Their effectiveness against parasites responsible for cryptosporidiosis, malaria, babesiosis, leishmaniasis, sarcocystosis, and toxoplasmosis has been well-documented in scientific literature. core.ac.uk

In Vitro Cytostatic and Antitumor Activities (Non-Clinical Human Data)

No published studies were identified that investigated the in vitro cytostatic or antitumor properties of this compound on human cancer cell lines.

Selective Modulation of Cancer Cell Lines and Growth Inhibition

There is no available data detailing the selective modulation of cancer cell lines or the growth inhibition properties of this compound.

This compound as a Research Tool for Investigating Cellular Processes

No research could be found that describes the use of this compound as a tool for studying cellular processes.

Application in Studying Ion Homeostasis and Membrane Physiology

There are no records of this compound being used in research to investigate ion homeostasis or membrane physiology.

Use in Elucidating Cellular Signaling Pathways

No studies have been published that utilize this compound to elucidate cellular signaling pathways.

Compound Names Mentioned

Structure Activity Relationships Sar and Rational Drug Design Based on Ferensimycin a

Identification of Key Pharmacophores and Structural Motifs Governing Ferensimycin A Activity

The biological function of this compound, like other polyether ionophores, is predicated on its ability to form a lipid-soluble complex with a metal cation, shuttle it across a lipid bilayer, and then release the cation. This process disrupts the ion gradients essential for the survival of microorganisms. agscientific.com The key pharmacophoric features and structural motifs responsible for this activity can be identified by examining its molecular architecture, which it shares with related compounds like lysocellin (B1230745). nih.gov

The primary pharmacophoric elements of this compound and its class include:

A Terminal Carboxylic Acid Group: This functional group is crucial for the ion transport mechanism. In its deprotonated (anionic) state, the carboxylate group interacts with the positively charged cation, initiating the complexation process. It also plays a role in the release of the cation on the other side of the membrane through protonation. nih.gov The ability of this group to cycle between its protonated and deprotonated states is fundamental to the electroneutral exchange of cations for protons across the membrane. nih.gov

A Flexible Polyether Backbone: The core of the molecule is a long, flexible carbon chain interspersed with multiple ether linkages and hydroxyl groups. This backbone contains numerous oxygen atoms that are precisely oriented to form a hydrophilic cavity. These oxygen atoms act as ligands, coordinating with the metal cation and sequestering it from the hydrophobic lipid environment of the cell membrane. nih.gov The lipophilic exterior of the folded molecule allows the entire complex to be soluble within the membrane.

Multiple Tetrahydrofuran (B95107) and Tetrahydropyran (B127337) Rings: Embedded within the polyether backbone are several cyclic ether structures. These rings impart a degree of conformational rigidity to the molecule, helping to pre-organize the oxygen ligands into a conformation suitable for cation binding. The specific arrangement and stereochemistry of these rings are critical for creating the correct size and shape of the binding cavity, which in turn determines the ion selectivity of the ionophore. agscientific.com

A "Head-to-Tail" Hydrogen Bond: Upon complexation with a cation, many polyether ionophores adopt a pseudocyclic conformation. This conformation is often stabilized by an intramolecular hydrogen bond between the terminal carboxylic acid group (the "tail") and a hydroxyl group at the other end of the molecule (the "head"). This hydrogen bond helps to close the "cage" around the cation, further stabilizing the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound and its Analogues

Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies published for this compound and its direct analogues. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov Developing such models for complex natural products like this compound presents several challenges:

High Structural Complexity: this compound possesses a large, flexible structure with numerous stereocenters. This complexity makes the generation of relevant molecular descriptors and the subsequent development of a robust QSAR model computationally intensive.

Limited Data Availability: A successful QSAR study requires a sufficiently large and diverse dataset of analogues with corresponding biological activity data. The synthesis of a wide range of this compound derivatives is a non-trivial task, which has limited the amount of available data for such analyses.

Conformational Flexibility: The high degree of conformational freedom in the polyether backbone means that the molecule can adopt various shapes. The biologically active conformation, i.e., the one adopted upon cation binding and membrane transport, may be difficult to predict and model accurately.

Despite these challenges, a hypothetical QSAR study on this compound would likely involve the following steps:

Data Set Compilation: A series of this compound analogues would need to be synthesized or isolated, and their biological activity (e.g., minimum inhibitory concentration against a panel of bacteria) would be determined.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These could include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., dipole moment, partial charges), and 3D descriptors (e.g., molecular shape indices).

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical model that links the calculated descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model, once developed, could be invaluable for predicting the activity of new, unsynthesized this compound derivatives, thereby guiding the rational design of more potent and selective antibiotics.

Semisynthetic Modifications and Rational Design of this compound Derivatives

Given the potent biological activity of this compound, there is considerable interest in the potential for semisynthetic modifications to generate novel derivatives with improved properties. While specific studies on this compound are not widely reported, strategies applied to other complex polyether ionophores can provide a blueprint for the rational design of its derivatives. nih.govnih.gov The primary goals of such modifications would be to enhance potency, improve selectivity, broaden the spectrum of activity, or reduce toxicity.

Based on the known SAR of polyether ionophores, certain modifications are of particular interest:

Homologs: The synthesis of homologs of this compound, involving the extension or shortening of the alkyl side chains, could provide insights into the optimal lipophilicity for membrane transport and interaction.

Descarboxy Analogues: The terminal carboxylic acid is known to be essential for the ionophore's mechanism of action. nih.gov The synthesis of descarboxy analogues, or analogues where the carboxylic acid is replaced with other functional groups (e.g., esters, amides), would be expected to significantly impact or abolish the ion transport capability. The biological evaluation of such compounds would serve to confirm the critical role of this group. For example, modification of the carboxyl group in other polyether ionophores has been shown to alter the mechanism of cation transport from an electroneutral to an electrogenic or biomimetic process. researchgate.net

The following table outlines potential modifications and their expected impact on activity:

Modification TypeTarget SiteRationaleExpected Impact on Activity
EsterificationCarboxylic acidTo investigate the role of the free carboxylate in ion binding and transport.Likely decrease or loss of activity due to inability to deprotonate.
AmidationCarboxylic acidTo explore alternative cation-binding motifs and alter solubility.Probable reduction in activity, but may introduce new biological targets.
Alkylation/AcylationHydroxyl groupsTo probe the importance of specific hydroxyl groups in cation coordination and the head-to-tail hydrogen bond.Variable, depending on the position of the hydroxyl group. Modification of key coordinating groups would likely reduce activity.
Chain ModificationAlkyl side chainsTo modulate the overall lipophilicity of the molecule.May enhance or decrease activity depending on the optimal lipophilicity for membrane interaction.

A broader exploration of the chemical space around the this compound scaffold could lead to derivatives with enhanced therapeutic profiles. Strategies could include:

Modification of the Cation-Binding Moiety: While the carboxylic acid is the natural cation-binding group, replacing it with other acidic functionalities, such as tetronic acids, could alter ion selectivity and potency. nih.gov

Hybrid Ionophores: A "complexity-to-diversity" approach could be employed, where this compound is chemically degraded into smaller, stereochemically defined fragments. These fragments could then be recombined with other synthetic building blocks to create novel "hybrid" polyether ionophores with unique structures and potentially improved selectivity. nih.govnih.govau.dk

Conjugation to Other Molecules: Attaching this compound to other bioactive molecules or targeting moieties could create conjugates with novel mechanisms of action or improved targeting to specific cell types.

These approaches, while synthetically challenging, offer a rational pathway to new antibiotics derived from the this compound template.

Impact of Stereochemistry on Biological Activity and Target Selectivity in the this compound Class

This compound is a chiral molecule with numerous stereocenters. The precise three-dimensional arrangement of its atoms, dictated by its stereochemistry, is paramount to its biological function. mdpi.com The specific stereoisomer produced naturally is the one that can adopt the correct conformation to form a stable and selective complex with a cation.

The key roles of stereochemistry in the activity of this compound and its class are:

Defining the Cation-Binding Cavity: The absolute and relative stereochemistry of the numerous chiral centers along the polyether backbone dictates the three-dimensional shape of the molecule. This, in turn, defines the size, shape, and geometry of the cavity that is formed to bind the cation. Any change in stereochemistry at even a single center could lead to a significant alteration in the shape of this cavity, thereby reducing the affinity for the target cation or altering the ion selectivity.

Pre-organization for Binding: The stereochemical configuration of the molecule helps to pre-organize the oxygen-containing functional groups (ethers and hydroxyls) in a spatial arrangement that is favorable for cation coordination. This pre-organization reduces the entropic penalty of binding, leading to a more stable ionophore-cation complex.

While studies on the enantiomer of this compound are not available, research on other complex natural product antibiotics has demonstrated the critical importance of stereochemistry. For instance, in some cases, the unnatural enantiomer of an antibiotic is completely inactive, indicating a highly specific, chiral interaction with its biological target. mdpi.com In the context of polyether ionophores, while the primary interaction is with a non-chiral cation, the subsequent interaction with the chiral lipid and protein components of the cell membrane may also be stereospecific. However, it has been shown for the polyether ionophore routiennocin that its biological activity is independent of its absolute stereochemistry, suggesting a primary mechanism that does not rely on chiral interactions. au.dk Nevertheless, the relative stereochemistry between the multiple stereocenters is still crucial for creating the correct ion-binding conformation. Studies on derivatives of the polyether ionophore salinomycin (B1681400) have shown that the stereochemistry at a single position can have a pivotal role in the antiproliferative activity of its derivatives. nih.gov

Advanced Research Methodologies and Future Perspectives for Ferensimycin a

Omics Technologies in Unraveling Ferensimycin A Bioactivity

Omics technologies, including transcriptomics, proteomics, and metabolomics, offer powerful tools for dissecting the complex biological roles and production pathways of natural products like this compound.

Transcriptomics and Proteomics for Comprehensive Target Identification

Transcriptomics and proteomics are instrumental in identifying the molecular targets of this compound and understanding its mechanism of action. By analyzing changes in gene expression (transcriptomics) and protein abundance (proteomics) in response to this compound treatment, researchers can pinpoint the cellular pathways and specific proteins that this compound interacts with. For instance, studies investigating novel antimalarial compounds have utilized molecular docking against targets like lysyl-tRNA synthetase (PfKRS1) to understand potential mechanisms, suggesting that similar approaches could be applied to this compound if its bioactivity profile warrants such investigation researchgate.net. While direct transcriptomic or proteomic studies specifically detailing this compound's target identification were not explicitly found in the provided search results, these methodologies are standard in the field for elucidating the action of bioactive molecules.

Metabolomics in Biosynthetic Pathway Elucidation and Engineering

Metabolomics plays a vital role in uncovering the intricate biosynthetic pathways of natural products. By analyzing the full spectrum of metabolites produced by an organism under various conditions, researchers can identify precursor molecules, intermediate compounds, and enzymes involved in the synthesis of this compound. Studies involving the coculture of actinobacteria, such as Actinokineospora spheciospongiae strain EG49 and Rhodococcus sp. UR59, have employed LC-HRMS metabolomics analysis to detect induced metabolites, demonstrating the power of this technique in discovering previously untraced compounds nih.govmdpi.com. This approach can reveal novel pathways or regulatory mechanisms that could be leveraged for the engineering of this compound production. For example, the induction of certain metabolites through coculture or the addition of signaling molecules like N-acetyl-d-glucosamine (GluNAc) highlights potential avenues for metabolic engineering mdpi.com.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide predictive and analytical tools to complement experimental studies on this compound, aiding in understanding its structure-activity relationships and guiding the design of new molecules.

Molecular Docking for Ligand-Target Interaction Prediction and Validation

Molecular docking is a key computational technique used to predict the binding affinity and orientation of a ligand (like this compound) to its biological target. This method is crucial for hypothesizing potential mechanisms of action and validating experimental findings. Research into antimalarial compounds has demonstrated the use of molecular docking against targets such as Plasmodium falciparum lysyl-tRNA synthetase (PfKRS1) to rationalize compound selectivity and efficacy researchgate.netnih.gov. While specific docking studies for this compound were not detailed, the general application of this technique suggests its utility in predicting how this compound might interact with various protein targets.

De Novo Design and Virtual Screening of this compound-Inspired Molecules

De novo design and virtual screening are powerful strategies for discovering novel compounds with improved or altered properties based on a known scaffold like this compound. De novo design involves creating new molecular structures from scratch, often guided by pharmacophore models or structure-based design principles. Virtual screening, on the other hand, computationally screens large libraries of existing compounds to identify potential hits that share structural or functional similarities with this compound. These approaches can accelerate the discovery of new analogues with enhanced bioactivity or optimized production characteristics.

Synthetic Biology and Strain Engineering for Optimized this compound Production or Novel Analogue Biosynthesis

Synthetic biology and strain engineering offer advanced strategies for enhancing the production of this compound or for creating novel analogues through the manipulation of biosynthetic pathways. This can involve genetically modifying the producing organism (e.g., Streptomyces species) to increase yields or to introduce variations in the biosynthetic machinery.

Optimized Production: Engineering microbial hosts for increased this compound production could involve optimizing gene expression, pathway flux, or precursor supply. This might include heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism.

Novel Analogue Biosynthesis: By altering specific genes within the this compound biosynthetic pathway, synthetic biology approaches can lead to the production of novel analogues. This could involve modifying enzyme activity, changing substrate specificity, or introducing new enzymatic steps to create structural diversity. Research into terpenoid production using heterologous expression and metabolic engineering highlights the potential of these techniques for generating diverse molecular structures researchgate.net.

The development of this compound and related compounds, such as Ferensimycin B, has been reported in the context of polyether antibiotic research caltech.eduabu.edu.ngdokumen.pubnih.gov. While specific details on engineered strains for this compound production were not found, the general advancements in engineering Streptomyces species for the production of complex secondary metabolites provide a strong foundation for future work in this area.

Q & A

Q. What experimental methodologies are recommended for the synthesis and purification of Ferensimycin A?

this compound synthesis typically involves microbial fermentation using Streptomyces strains, followed by chromatographic purification (e.g., high-performance liquid chromatography [HPLC]). Key steps include optimizing fermentation conditions (pH, temperature, nutrient media) and validating purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers should replicate protocols from peer-reviewed studies and include raw spectral data in appendices for transparency .

Q. How should researchers design experiments to assess this compound’s antibacterial activity?

Use a combination of in vitro assays (minimum inhibitory concentration [MIC] tests) and in vivo models (e.g., murine infection models). Include positive controls (e.g., established antibiotics) and account for variables like bacterial strain variability and solvent effects. Statistical power analysis should guide sample sizes to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural stability under varying conditions?

Stability studies require thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerated degradation tests (e.g., exposure to light, humidity). Data should be presented as mean ± standard deviation, with significance thresholds (e.g., p < 0.05) clearly defined .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

Contradictions in mechanistic studies (e.g., target binding vs. membrane disruption) necessitate comparative analyses using orthogonal methods (e.g., cryo-electron microscopy, isothermal titration calorimetry). Researchers should evaluate methodological differences (e.g., assay sensitivity, bacterial growth phases) and perform meta-analyses of published datasets .

Q. What strategies are effective for investigating this compound resistance in bacterial populations?

Employ genomic sequencing to identify resistance-conferring mutations (e.g., efflux pump upregulation) and phenotypic assays to assess cross-resistance with other antibiotics. Longitudinal studies tracking resistance evolution under sublethal doses are critical. Data should include mutation frequency tables and phylogenetic analyses .

Q. How can computational models enhance the understanding of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to bacterial targets. Validate models with experimental IC50 values and publish force field parameters to ensure reproducibility. Highlight discrepancies between predicted and observed activities in the discussion .

Methodological Considerations

Q. What are best practices for integrating contradictory findings into a cohesive narrative for publication?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame contradictions as knowledge gaps. Discuss limitations (e.g., assay variability) and propose follow-up experiments. Tabulate conflicting data side-by-side, emphasizing statistical confidence intervals .

Q. How should researchers address uncertainties in quantifying this compound’s bioactivity in complex matrices (e.g., serum)?

Implement internal standards (e.g., deuterated analogs) during LC-MS/MS analysis to correct for matrix effects. Include recovery rate calculations and limit of detection (LOD) values in supplementary materials. Replicate experiments across independent labs to validate robustness .

Data Presentation & Validation

Q. What guidelines should be followed when presenting raw data for this compound research?

Q. What ethical considerations apply to studies involving this compound in animal models?

Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Justify sample sizes via power analysis to minimize unnecessary animal use. Disclose conflicts of interest and funding sources in the acknowledgments section .

Q. How can researchers improve the reproducibility of this compound experiments?

Publish step-by-step protocols (e.g., fermentation conditions, HPLC gradients) and deposit strains in public repositories (e.g., ATCC). Use commercial reference standards for calibration and participate in inter-laboratory validation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.